molecular formula C9H8ClN3O2 B2434315 N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide CAS No. 2286555-70-0

N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide

Cat. No.: B2434315
CAS No.: 2286555-70-0
M. Wt: 225.63
InChI Key: QJDRLPIPQIWSHH-UHFFFAOYSA-N
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Description

N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzoxadiazole ring and a chloroacetamide group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1,3-benzoxadiazol-5-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used as a fluorescent probe due to the benzoxadiazole ring, which exhibits fluorescence properties. It is employed in bioimaging and the study of biological processes at the molecular level .

Medicine: Its derivatives are investigated for their pharmacological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, altering their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide is unique due to the presence of both the benzoxadiazole ring and the chloroacetamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-4-9(14)11-5-6-1-2-7-8(3-6)13-15-12-7/h1-3H,4-5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDRLPIPQIWSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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